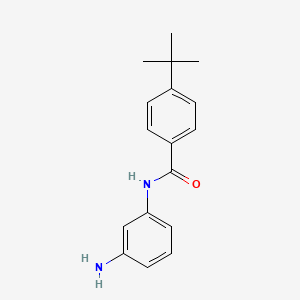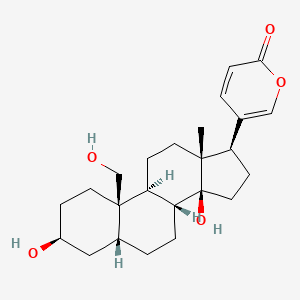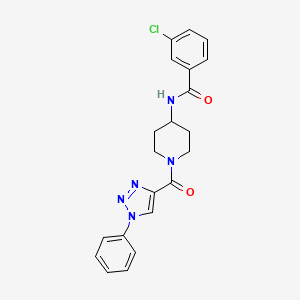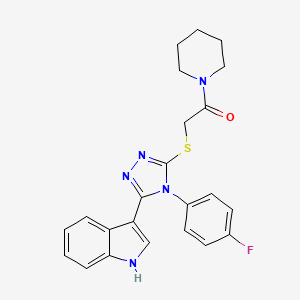![molecular formula C18H14ClN5O2 B2860886 6-(4-Chlorophenyl)-2-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380094-53-9](/img/structure/B2860886.png)
6-(4-Chlorophenyl)-2-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenyl)-2-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyridazinone derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 6-(4-Chlorophenyl)-2-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-Chlorophenyl)-2-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one has a number of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the expression of certain genes involved in inflammation. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of certain tumor cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-(4-Chlorophenyl)-2-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various biological processes and for developing new therapies for a variety of diseases. However, one of the limitations of using this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on 6-(4-Chlorophenyl)-2-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one. One area of interest is the development of new therapies for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of new anti-cancer drugs that target specific signaling pathways involved in cancer cell growth and survival. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of 6-(4-Chlorophenyl)-2-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one involves the reaction of 4-chloroaniline with pyridazine-3-carboxylic acid in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with azetidine-3-carboxylic acid in the presence of a coupling agent to yield the final product.
Scientific Research Applications
The compound 6-(4-Chlorophenyl)-2-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
properties
IUPAC Name |
6-(4-chlorophenyl)-2-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2/c19-13-3-1-12(2-4-13)15-5-6-17(25)24(22-15)14-10-23(11-14)18(26)16-9-20-7-8-21-16/h1-9,14H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQAVJCYHDOPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-[1-(pyrazine-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-fluorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2860811.png)
![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2860812.png)


![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2860818.png)





